(3-Chloro-4-ethoxyphenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJMHUPOCHBTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Studies of 3 Chloro 4 Ethoxyphenyl Acetic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification, amidation, and salt formation. These transformations are fundamental in modifying the compound's physicochemical properties.
The conversion of (3-Chloro-4-ethoxyphenyl)acetic acid to its corresponding esters is a common derivatization. This transformation is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. The reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol.
The kinetics of esterification reactions are well-studied and generally follow a second-order rate law. zsmu.edu.ua The rate of ester formation is influenced by several factors:
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, as esterification is a reversible process, higher temperatures can also favor the reverse hydrolysis reaction if water is not removed.
Catalyst Concentration: The rate is typically proportional to the concentration of the acid catalyst. researchgate.net Homogeneous catalysts like sulfuric acid are effective and economical. researchgate.net
Reactant Ratio: Using an excess of the alcohol can shift the equilibrium towards the product side, increasing the yield of the ester, in accordance with Le Châtelier's principle.
While specific kinetic data for this compound is not extensively documented in the literature, the principles governing the esterification of similar carboxylic acids are directly applicable. researchgate.net For instance, the esterification of monochloroacetic acid with butan-1-ol in the presence of sulfuric acid has been studied, demonstrating the feasibility and kinetics of such reactions for halogenated phenylacetic acids. zsmu.edu.ua A related synthesis involves the hydrolysis of 3-chloro-4-allyloxy-phenyl acet (B560244) ethyl ester to its corresponding acid, illustrating the reversible nature of this transformation. google.com
Table 1: Typical Conditions for Fischer Esterification
| Parameter | Condition | Rationale |
|---|---|---|
| Alcohol | Methanol, Ethanol, etc. (often used as solvent) | Reactant for ester formation. Used in excess to drive equilibrium. |
| Catalyst | Concentrated H₂SO₄, HCl(g), p-TsOH | Protonates the carbonyl group, activating the carboxylic acid. |
| Temperature | Reflux | Increases reaction rate. |
| Reaction Time | Several hours | Allows the reaction to approach equilibrium. |
| Water Removal | Dean-Stark apparatus or desiccants | Removes the water byproduct to shift equilibrium towards the ester. |
The formation of an amide bond from the carboxylic acid moiety of this compound and an amine is a key transformation for creating a diverse range of derivatives. Direct reaction between a carboxylic acid and an amine requires very high temperatures and is often inefficient. Therefore, the carboxylic acid must first be "activated". This is achieved using a variety of coupling reagents that convert the carboxyl group's hydroxyl into a better leaving group, facilitating nucleophilic attack by the amine. uniurb.it
The mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, an active ester, or an acid anhydride). This intermediate is then readily attacked by the amine to form the stable amide bond, regenerating the catalyst or producing easily removable byproducts. bachem.com
A wide array of modern coupling reagents has been developed, particularly for peptide synthesis, to ensure high yields, fast reaction times, and minimal side reactions like racemization. iris-biotech.de These reagents can be broadly categorized as carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts. bachem.comiris-biotech.de Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used in conjunction with these reagents to suppress side reactions and increase efficiency. uniurb.itpeptide.com
Table 2: Common Peptide Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Abbreviation | Mechanism/Characteristics |
|---|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide, Diisopropylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. Byproducts can be insoluble (DCC) or water-soluble (EDC). bachem.compeptide.com |
| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU, HATU | Forms an active ester with HOBt or HOAt, respectively. Fast, efficient, and low racemization. HATU is particularly reactive. peptide.comresearchgate.net |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Forms an active ester. Known for high coupling efficiency, especially with sterically hindered amino acids. iris-biotech.de |
| Other Reagents | 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one | DEPBT | Forms a mixed anhydride. Noted for its remarkable resistance to racemization. peptide.com |
| Triazine Derivatives | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMTMM | Enables direct amidation in aqueous and organic solvents. units.it |
The acidic proton of the carboxylic acid group allows this compound to form salts with various bases. This is a common strategy in pharmaceutical sciences to modify the physicochemical properties of a compound, such as solubility and stability. nih.gov Beyond simple salt formation, the compound can also participate in the formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice. researchgate.net
Detailed studies on the closely related compound, 3-chloro-4-hydroxyphenylacetic acid (CHPAA), provide significant insight into this behavior. nih.gov CHPAA has been shown to form salts with a variety of linear and aromatic amines, including diethylamine (B46881) (DEA), di-N-butylamine (DBM), and various aminopyridines. nih.gov The formation of a salt versus a co-crystal is often predicted by the difference in pKa (ΔpKa) between the acid and the base; a ΔpKa greater than 4 typically leads to proton transfer and salt formation. nih.gov
Table 3: Crystallographic Data for Selected Salts of 3-Chloro-4-hydroxyphenylacetic Acid (CHPAA)
| Co-former | Stoichiometry (CHPAA:Co-former) | Crystal System | Space Group | Key Interactions |
|---|---|---|---|---|
| Diethylamine (DEA) | 2:1 | Monoclinic | P2₁/n | N-H···O, C-H···Cl, Cl···Cl |
| Di-N-butylamine (DBM) | 1:1 | Monoclinic | P2₁/c | N-H···O, O-H···O, C-H···Cl |
| 2-Aminopyridine (A2MP) | 1:1 | Monoclinic | P2₁/c | N-H···O, O-H···O, C-H···Cl |
| 4-Dimethylaminopyridine (DMAP) | 1:1 | Orthorhombic | Pbca | N-H···O, O-H···O, C-H···Cl |
Data sourced from studies on the 3-chloro-4-hydroxyphenylacetic acid analog. nih.gov
Transformations Involving the Substituted Phenyl Ring
The aromatic ring of this compound is susceptible to substitution reactions, primarily electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are dictated by the electronic effects of the substituents already present on the ring.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The outcome of such a reaction on a substituted benzene ring depends on the interplay of the directing effects of the existing substituents. unizin.orglibretexts.org The ring in this compound is trisubstituted with an ethoxy group, a chlorine atom, and an acetic acid moiety.
The directing effects of these groups are summarized below:
Ethoxy Group (-OC₂H₅) at C4: This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is a powerful ortho-, para- director. msu.edu
Acetic Acid Group (-CH₂COOH) at C1: This group is deactivating due to the inductive effect of the carbonyl group. It is considered a meta- director. imperial.ac.uk The methylene (B1212753) (-CH₂) spacer insulates the ring somewhat from the full deactivating effect of the carboxyl group.
When multiple substituents are present, the most powerfully activating group typically controls the position of substitution. In this case, the ethoxy group is the strongest activating director. It directs incoming electrophiles to the positions ortho to it, which are C3 and C5. Since the C3 position is already occupied by the chlorine atom, the primary site for electrophilic attack is the C5 position.
This prediction is reinforced by the directing effects of the other groups. The chlorine at C3 also directs ortho (to C2) and para (to C5), thus favoring the C5 position. The acetic acid group at C1 directs meta (to C3 and C5), further supporting substitution at C5. Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions are all strongly predicted to yield the 5-substituted derivative of this compound.
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org The first, rate-determining step is the addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
A critical requirement for the SₙAr reaction to occur is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are essential to stabilize the negative charge of the Meisenheimer complex through resonance. Without this stabilization, the intermediate is too high in energy to form at a practical rate. libretexts.org
In this compound, the leaving group is the chlorine atom at C3. The substituents relevant to its reactivity are:
The group para to the chlorine (at C6) is a hydrogen.
The group ortho to the chlorine (at C4) is the ethoxy group.
The other group ortho to the chlorine (at C2) is a hydrogen.
The ethoxy group is an electron-donating group, which deactivates the ring toward nucleophilic attack by increasing electron density. The acetic acid group is meta to the chlorine and therefore cannot provide resonance stabilization to the Meisenheimer complex. libretexts.org Since there are no strong electron-withdrawing groups in the crucial ortho or para positions, this compound is expected to be highly unreactive toward nucleophilic aromatic substitution under standard conditions. For this reaction to proceed, extremely harsh conditions or a different reaction mechanism, such as one involving a benzyne (B1209423) intermediate, would likely be required. scranton.edu
Oxidation and Reduction Pathways of Aromatic Moieties
The aromatic moiety of this compound possesses a unique electronic character, being substituted with both an electron-donating ethoxy group (-OEt) and an electron-withdrawing chloro group (-Cl). This substitution pattern dictates its susceptibility and regioselectivity in oxidation and reduction reactions.
Oxidation Pathways: The aromatic ring is activated towards electrophilic attack by the strongly activating ortho-, para-directing ethoxy group. However, it is also deactivated by the weakly deactivating, ortho-, para-directing chloro group. Under strong oxidizing conditions, the aromatic ring can undergo several transformations. Oxidation of substituted phenols with reagents like chlorine dioxide is known to yield quinone derivatives. ahmadullins.com While the ethoxy group offers some protection against oxidation compared to a hydroxyl group, severe conditions could potentially lead to demethylation followed by oxidation to form benzoquinone structures. More commonly, oxidation might target activated positions on the ring, leading to hydroxylation. Given the directing effects of the substituents, any electrophilic attack or oxidation would preferentially occur at the positions ortho to the activating ethoxy group (C2 and C6).
Another potential oxidative pathway involves the benzylic position (the -CH₂- group of the acetic acid side chain). Depending on the oxidant used, this position could be oxidized to a carbonyl group. In some related systems, such as the oxidation of 3-Arylbenzofuran-2(3H)-ones, autooxidation of solvents like tetrahydrofuran (B95107) (THF) can produce hydroperoxides that facilitate oxidative transformations. beilstein-archives.org
Reduction Pathways: The aromatic ring of this compound is generally stable under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) that are typically used to reduce other functional groups. The chloro and ethoxy substituents are also robust under these conditions.
Selective reduction of other functional groups on derivatives of this molecule can be achieved without affecting the aromatic core. For instance, in the synthesis of related compounds like 3-chloro-4-(4′-chlorophenoxy)aniline, a nitro group on the aromatic ring is selectively reduced to an amine using iron powder in acetic acid, leaving the chloro and ether functionalities intact. nih.gov Similarly, studies on the asymmetric reduction of α-chloro ketones, such as 2-chloro-1-(2,4-dichlorophenyl)ethanone, to the corresponding chiral alcohols demonstrate that the chloro-substituted aromatic ring is unaffected by enzymatic or whole-cell biocatalysts. researchgate.net This indicates a high degree of stability for the chlorinated aromatic system during reductions targeting adjacent functional groups.
The following table summarizes the plausible transformation pathways for the aromatic moiety.
| Transformation | Reagents & Conditions | Plausible Products | Notes |
| Oxidation | Strong oxidants (e.g., KMnO₄, CrO₃) | Ring hydroxylation, quinone formation, side-chain oxidation | Regioselectivity is governed by the directing effects of -OEt and -Cl groups. |
| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C), Metal Hydrides | No reaction on the aromatic ring | The aromatic ring, chloro, and ether groups are generally stable under common reducing conditions. |
Strategic Derivatization for Enhanced Research Utility
Derivatization of the carboxylic acid functional group of this compound is a key strategy to modify its properties for specific research applications, such as enhancing its suitability for analytical techniques or using it as a precursor in synthetic pathways.
Preparation of Pentafluorobenzyl Derivatives for Chromatographic Analysis
For the analysis of carboxylic acids like this compound by gas chromatography (GC), derivatization is often necessary to increase the analyte's volatility and improve detection sensitivity. research-solution.comgcms.cz A widely used method is the formation of pentafluorobenzyl (PFB) esters. nih.govnih.gov
The reaction involves the esterification of the carboxylic acid with pentafluorobenzyl bromide (PFB-Br). This is typically carried out under basic conditions, where the carboxylate anion acts as a nucleophile, displacing the bromide from the PFB-Br reagent. The resulting PFB ester is significantly more volatile and thermally stable than the parent acid. nih.gov Furthermore, the polyfluorinated PFB group is strongly electron-capturing, which makes the derivative highly responsive to electron capture detection (GC-ECD), enabling sensitive and selective trace analysis. nih.govnih.gov The derivatization of the structurally similar 2,4-dichlorophenoxyacetic acid with PFB-Br for GC-ECD analysis has been well-documented, confirming the utility of this approach for chlorinated phenoxyacetic acids. nih.gov
The general procedure for this derivatization is outlined in the table below.
| Step | Description |
| Analyte Preparation | A sample containing this compound is dissolved in a suitable organic solvent. |
| Reaction | Pentafluorobenzyl bromide (PFB-Br) is added as the derivatizing agent, often in the presence of a base or phase-transfer catalyst to facilitate the formation of the ester. |
| Conditions | The reaction is typically heated to ensure completion. |
| Work-up | The resulting PFB ester is extracted into an organic solvent, and the excess reagent is removed. |
| Analysis | The final solution containing the PFB derivative is analyzed by GC, commonly with ECD or mass spectrometry (MS) detectors. |
Acylation Strategies for Modified Reactivity and Spectroscopic Signatures
Acylation reactions involving this compound can be approached in two primary ways: using the molecule's acetic acid moiety as an acylating agent, or by performing an acylation reaction on its aromatic ring.
Acylation using the Carboxyl Group: The carboxylic acid can be converted into a more reactive acylating agent, such as an acyl chloride. This is typically achieved by reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting (3-chloro-4-ethoxyphenyl)acetyl chloride can then be used to acylate a wide range of nucleophiles, such as amines or alcohols, to form amides and esters, respectively. This modification introduces the (3-chloro-4-ethoxyphenyl)acetyl moiety into other molecules, altering their chemical properties and spectroscopic signatures.
Acylation of the Aromatic Ring (Friedel-Crafts Acylation): The aromatic ring can undergo electrophilic acylation, such as a Friedel-Crafts reaction. The outcome of this reaction is dictated by the existing substituents. The ethoxy group is a strong activating group that directs incoming electrophiles to the ortho and para positions. The chloro group is a deactivating group but also directs ortho and para. In this molecule, the para position relative to the ethoxy group is blocked by the chloro substituent. Therefore, acylation is expected to occur at one of the ortho positions (C-2 or C-6). Steric hindrance from the adjacent acetic acid side chain at C-1 and the chloro group at C-3 would likely favor acylation at the C-6 position. Research on the acylation of similar compounds like m-cresol (B1676322) has shown that forming an intermediate aromatic ester can significantly enhance acylation activity. osti.gov
These two distinct strategies are summarized below.
| Strategy | Reagents | Product Type |
| Use as an Acylating Agent | 1. SOCl₂ or (COCl)₂2. Amine (R-NH₂) or Alcohol (R-OH) | Amide or Ester derivative |
| Acylation of the Aromatic Ring | Acyl chloride (R-COCl) / Lewis Acid (e.g., AlCl₃) | Aromatic ketone (e.g., 6-acyl-(3-chloro-4-ethoxyphenyl)acetic acid) |
Synthesis of Azetidinone Derivatives from Acetic Acid Precursors
This compound is a valuable precursor for the synthesis of 2-azetidinone (β-lactam) derivatives. The β-lactam ring is a key structural feature in many important antibiotics. chemijournal.com A common and effective method for constructing the azetidinone ring is the Staudinger synthesis, which involves the [2+2] cycloaddition between a ketene (B1206846) and an imine. chemijournal.com
A practical pathway begins with the conversion of this compound into its more reactive acid chloride derivative, (3-chloro-4-ethoxyphenyl)acetyl chloride, using a reagent like thionyl chloride. In a separate step, a Schiff base (imine) is prepared by the condensation of a primary amine with an aldehyde. The final cycloaddition step involves reacting the (3-chloro-4-ethoxyphenyl)acetyl chloride with the Schiff base in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA). chemijournal.com The base neutralizes the HCl byproduct generated during the reaction. This sequence allows for the introduction of the (3-chloro-4-ethoxyphenyl)acetyl moiety at the C4 position of the azetidinone ring.
An alternative route involves the use of hydrazones (Schiff bases derived from hydrazides). The hydrazide of this compound can be condensed with an aldehyde to form a hydrazone, which is then cyclized with chloroacetyl chloride to yield an N-amino-3-chloro-4-substituted-azetidinone. nih.govmdpi.com
The primary synthetic steps are outlined below.
| Step | Reactants | Product | Method |
| 1a | This compound, Thionyl Chloride (SOCl₂) | (3-Chloro-4-ethoxyphenyl)acetyl chloride | Acid chloride formation. |
| 1b | Aromatic Aldehyde (Ar-CHO), Primary Amine (R-NH₂) | Schiff Base (Ar-CH=N-R) | Imine condensation. |
| 2 | (3-Chloro-4-ethoxyphenyl)acetyl chloride, Schiff Base, Triethylamine (TEA) | 1-R-3-((3-chloro-4-ethoxyphenyl)methyl)-4-Ar-azetidin-2-one | [2+2] Cycloaddition (Staudinger Synthesis). chemijournal.com |
Hydrazide and Schiff Base Formation
The carboxylic acid group of this compound serves as a starting point for the synthesis of hydrazides and subsequently, Schiff bases (specifically, hydrazones). These derivatives are important intermediates in organic synthesis and are themselves investigated for various biological activities. advancechemjournal.com
The synthesis typically begins by converting the carboxylic acid to its corresponding ester, for example, methyl (3-chloro-4-ethoxyphenyl)acetate, to facilitate the subsequent reaction. This ester is then refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the alkoxy group of the ester to form (3-chloro-4-ethoxyphenyl)acetyl hydrazide.
The resulting acid hydrazide possesses a terminal primary amine group (-NH₂) which is nucleophilic and readily undergoes condensation with carbonyl compounds. advancechemjournal.comscience.gov Reacting the hydrazide with various aldehydes or ketones, often in the presence of a catalytic amount of glacial acetic acid, yields the corresponding Schiff bases (hydrazones). advancechemjournal.comjmchemsci.comekb.eg This reaction provides a versatile method for creating a library of derivatives, as a wide variety of carbonyl compounds can be employed.
| Reaction Stage | Reactants | Product |
| Hydrazide Formation | Methyl (3-chloro-4-ethoxyphenyl)acetate, Hydrazine Hydrate | (3-Chloro-4-ethoxyphenyl)acetyl hydrazide |
| Schiff Base Formation | (3-Chloro-4-ethoxyphenyl)acetyl hydrazide, Aldehyde (R-CHO) or Ketone (R-CO-R'), cat. Acetic Acid | Corresponding Hydrazone / Schiff Base |
Structural Characterization and Elucidation of 3 Chloro 4 Ethoxyphenyl Acetic Acid and Its Derivatives
Spectroscopic Techniques for Molecular Structure Determination
Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which provides a unique fingerprint of the molecule's structure and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). thieme-connect.de The chemical environment of each nucleus dictates its resonance frequency, reported as a chemical shift (δ) in parts per million (ppm).
For (3-Chloro-4-ethoxyphenyl)acetic acid, ¹H NMR would provide information on the number of different types of protons and their neighboring protons through spin-spin coupling. The ethoxy group would exhibit a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons. The aromatic region would show distinct signals for the three protons on the benzene (B151609) ring, with their splitting patterns revealing their relative positions. The methylene protons of the acetic acid moiety (–CH₂COOH) would appear as a singlet.
¹³C NMR spectroscopy, often performed with proton decoupling, shows a single peak for each unique carbon atom in the molecule. thieme-connect.de The spectrum would confirm the total number of carbons and indicate their electronic environment (e.g., aromatic, aliphatic, carbonyl). The carbonyl carbon of the carboxylic acid would be found significantly downfield.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on known values for similar structural motifs.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predictive and based on general principles of NMR spectroscopy.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Carboxylic Acid (–COOH) | 10.0 - 12.0 | Singlet (broad) |
| Aromatic (Ar–H) | 6.8 - 7.3 | Multiplet |
| Methylene (–CH₂COOH) | ~3.6 | Singlet |
| Methylene (–OCH₂CH₃) | ~4.1 | Quartet |
| Methyl (–OCH₂CH₃) | ~1.4 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predictive and based on general principles of NMR spectroscopy.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (–COOH) | 170 - 180 |
| Aromatic (C-O) | 150 - 160 |
| Aromatic (C-Cl) | 120 - 130 |
| Aromatic (C-H, C-C) | 115 - 135 |
| Methylene (–OCH₂) | 60 - 70 |
| Methylene (–CH₂COOH) | 40 - 50 |
| Methyl (–CH₃) | 10 - 20 |
Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign each proton signal to its corresponding carbon atom and map out the connectivity of the entire molecule.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net Specific functional groups absorb infrared radiation at characteristic frequencies, causing bonds to stretch or bend. nist.gov This allows for the rapid identification of the functional groups present.
In the IR spectrum of this compound, the most prominent feature would be a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch would be expected around 1700 cm⁻¹. Other key vibrations include C–O stretching for the ether and carboxylic acid groups, C=C stretching in the aromatic ring, and the C–Cl stretch, which typically appears in the fingerprint region (below 1500 cm⁻¹). researchgate.net
Raman spectroscopy, which measures the inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to the IR spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound Data is based on characteristic infrared absorption frequencies for common functional groups.
| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |
| Carboxylic Acid | O–H stretch (H-bonded) | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Ether / Carboxylic Acid | C–O stretch | 1000 - 1300 |
| Alkyl | C–H stretch | 2850 - 3000 |
| Aryl Halide | C–Cl stretch | 600 - 800 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. msu.edu The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
For this compound, the substituted benzene ring acts as the primary chromophore. The presence of the ethoxy group (an auxochrome) and the chlorine atom would influence the energy of the π → π* electronic transitions of the aromatic system. Typically, substituted benzene rings exhibit strong absorptions in the 200-300 nm range. The exact λmax would depend on the solvent used but is expected to be above 250 nm due to the electronic contributions of the oxygen and chlorine substituents on the aromatic ring. ijcrt.org
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. rsc.org
In the mass spectrum of this compound (molecular weight 214.64 g/mol ), the molecular ion peak (M⁺) would be observed at m/z ≈ 214. An important feature would be the presence of an M+2 peak at m/z ≈ 216 with an intensity about one-third that of the M⁺ peak, which is a characteristic isotopic signature for a molecule containing one chlorine atom.
Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (–OH, 17 Da) or the entire carboxyl group (–COOH, 45 Da). libretexts.orgdocbrown.info Another significant fragmentation would likely involve cleavage of the bond between the aromatic ring and the acetic acid side chain (benzylic cleavage), leading to a stable substituted benzyl-type cation.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound Data is predictive and based on general fragmentation principles.
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 214/216 | [C₁₀H₁₁ClO₃]⁺ | Molecular Ion (M⁺) |
| 169/171 | [C₉H₁₀ClO]⁺ | Loss of –COOH (M - 45) |
| 155/157 | [C₈H₈ClO]⁺ | Loss of –CH₂COOH |
X-ray Crystallography for Solid-State Structural Investigations
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound and its derivatives, these interactions are crucial in determining the material's physicochemical properties. While the specific crystal structure of this compound is not widely reported, detailed analysis of its close analog, 3-chloro-4-hydroxyphenylacetic acid (CHPAA), provides significant insight into the expected interactions. nih.gov
The primary interactions governing the crystal structure are strong hydrogen bonds formed by the carboxylic acid group. Typically, carboxylic acids form robust centrosymmetric dimers via O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. The ethoxy group, while less prone to strong hydrogen bonding than a hydroxyl group, can still act as a hydrogen bond acceptor.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. This analysis on related structures reveals that O···H, H···H, C···H, and Cl···H contacts are the most significant contributors to the crystal packing. nih.goviucr.org For instance, in salts derived from CHPAA, O···H contacts, indicative of hydrogen bonding, can account for over 30% of the total interactions on the Hirshfeld surface. nih.gov
| Interaction Type | Description | Typical Participants |
|---|---|---|
| Strong Hydrogen Bond | Forms robust synthons, often dictating the primary packing motif. | Carboxylic acid O-H group (donor) and carbonyl O (acceptor). |
| Weak Hydrogen Bond | Contributes to the overall stability of the 3D structure. | Aromatic C-H (donor) with O or Cl atoms (acceptors). |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl rings of adjacent molecules. |
| Halogen Bonding | Noncovalent interaction involving a halogen atom as an electrophilic species. | Chlorine atom and a Lewis base (e.g., oxygen). |
Chromatographic Methodologies for Purity Assessment and Identification
Chromatographic techniques are indispensable for assessing the purity and confirming the identity of this compound. Both gas and liquid chromatography offer powerful solutions, each with specific requirements for this class of compound.
Direct analysis of this compound by gas chromatography (GC) is challenging. thermofisher.com The carboxylic acid group imparts high polarity and low volatility, leading to poor peak shape, tailing, and potential thermal degradation in the hot GC inlet and column. colostate.educhromforum.org To overcome these limitations, derivatization is a necessary step to convert the polar carboxylic acid into a more volatile and thermally stable analog. libretexts.org
The most common derivatization strategy for carboxylic acids is esterification, which replaces the acidic proton with an alkyl group. gcms.cz This process reduces polarity and hydrogen bonding capacity, significantly improving chromatographic performance. colostate.edu Other methods like silylation are also widely used. libretexts.org
Alkylation (Esterification): This is the most popular method for carboxylic acids. Reagents like diazomethane (B1218177) or dimethylformamide dialkyl acetals can be used to form methyl esters. Another approach is using an alcohol (e.g., methanol) in the presence of an acid catalyst like BF3 or HCl. colostate.edugcms.cz For halogenated acetic acids, alkylation reagents such as pentafluorobenzyl bromide (PFBBr) are particularly effective, creating derivatives with excellent chromatographic properties and high sensitivity for electron capture detection (ECD). thermofisher.com
Silylation: This reaction involves replacing the active hydrogen of the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS esters are significantly more volatile and thermally stable.
The choice of derivatization reagent depends on the specific requirements of the analysis, including the presence of other functional groups and the desired sensitivity. gcms.cz
| Derivatization Method | Reagent Example | Derivative Formed | Key Advantages |
|---|---|---|---|
| Alkylation (Esterification) | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | Creates stable derivatives, enhances ECD response. thermofisher.com |
| Alkylation (Esterification) | Methanol/BF3 | Methyl ester | Quantitative, produces stable and volatile esters. gcms.cz |
| Silylation | BSTFA | Trimethylsilyl (TMS) ester | Reaction is generally fast and produces volatile derivatives. |
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound in its native form, avoiding the need for derivatization. It is particularly well-suited for purity assessment and for quantifying the compound in complex mixtures. acs.org
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of this compound is controlled by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com
To ensure good peak shape and reproducible retention times for the acidic analyte, the mobile phase is often acidified with additives like formic acid, acetic acid, or phosphoric acid. sielc.comresearchgate.net This suppresses the ionization of the carboxylic acid group, leading to better interaction with the reverse-phase column. Detection is typically achieved using a UV detector, as the phenyl ring in the molecule is a strong chromophore, usually absorbing around 254 nm or 280 nm. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). acs.org
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides separation based on hydrophobicity. acs.org |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | Elutes compounds from the column; acid suppresses analyte ionization. sielc.com |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for efficient separation. sielc.com |
| Detection | UV at 254 nm or Mass Spectrometry (MS) | UV for routine quantification; MS for identification and trace analysis. acs.orgsielc.com |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Ensures reproducible retention times. acs.org |
Computational Chemistry Approaches for 3 Chloro 4 Ethoxyphenyl Acetic Acid
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of these orbitals, particularly the frontier orbitals, is crucial for understanding chemical reactivity and intramolecular interactions.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. wuxiapptec.comwuxibiology.com
The energy of the HOMO is related to the ionization potential, indicating the ease of donating an electron. The energy of the LUMO is related to the electron affinity, indicating the ability to accept an electron. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netwuxiapptec.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps predict the most likely sites for electrophilic and nucleophilic attack. ijcce.ac.irnih.gov
Table 2: Predicted Frontier Orbital Properties and Reactivity Descriptors for (3-Chloro-4-ethoxyphenyl)acetic Acid Note: This table contains representative values to illustrate the output of a HOMO-LUMO analysis.
| Parameter | Symbol | Predicted Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Electron donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | Electron accepting ability |
| Energy Gap | ΔE = ELUMO - EHOMO | 5.3 | Chemical reactivity and kinetic stability |
| Ionization Potential | I ≈ -EHOMO | 6.5 | Energy to remove an electron |
| Electron Affinity | A ≈ -ELUMO | 1.2 | Energy released when gaining an electron |
| Global Hardness | η = (I - A) / 2 | 2.65 | Resistance to change in electron distribution |
| Electrophilicity Index | ω = (I + A)² / (8η) | 2.84 | Propensity to accept electrons |
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular and intermolecular bonding and interactions. taylorandfrancis.com It provides a detailed picture of charge transfer and delocalization of electron density from filled Lewis-type (donor) orbitals to empty non-Lewis-type (acceptor) orbitals. ijcce.ac.irijnc.ir
This analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects resulting from the overlap of a filled bonding orbital with an adjacent empty anti-bonding orbital. The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated, with higher E(2) values indicating a more significant interaction and greater molecular stability. ijcce.ac.irnih.govtaylorandfrancis.com For this compound, NBO analysis can reveal key interactions, such as those involving the lone pairs on oxygen and chlorine atoms and the π-system of the benzene (B151609) ring. researchgate.net
Table 3: Predicted NBO Analysis of Key Donor-Acceptor Interactions in this compound Note: This table presents hypothetical E(2) values to illustrate the results of an NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(2) O(ether) | π(Cring-Cring) | ~25.0 | p-π conjugation, charge delocalization |
| LP(3) Cl | π(Cring-Cring) | ~5.0 | p-π conjugation, charge delocalization |
| π(Cring-Cring) | π(Cring-Cring) | ~20.0 | Intra-ring π-delocalization |
| LP(2) O(carbonyl) | σ(Cacid-Oacid) | ~2.5 | Hyperconjugation in carboxyl group |
| σ(Cring-H) | σ(Cring-Cring) | ~4.5 | σ-σ hyperconjugation |
Prediction of Physicochemical and Electronic Properties
Computational methods are extensively used to predict a wide range of physicochemical and electronic properties, which are crucial for applications in drug discovery and materials science. escholarship.orgdntb.gov.uaresearchgate.net For this compound, these predictions can guide synthesis and application by providing estimates of key molecular characteristics.
Table 4: Predicted Physicochemical and Electronic Properties for this compound Note: This table presents representative values for illustrative purposes.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 214.64 g/mol | Basic physical property |
| pKa | ~4.3 | Acid strength in solution |
| Log P (Octanol/Water) | ~2.8 | Lipophilicity and membrane permeability |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | Indicator of drug transport properties pulsus.com |
| Dipole Moment (μ) | ~3.5 Debye | Overall molecular polarity |
| Average Polarizability (α) | ~20 x 10-24 cm³ | Response to external electric fields |
| Number of Rotatable Bonds | 4 | Conformational flexibility |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP map would highlight several key reactive sites:
Nucleophilic Regions (Negative Potential): The most electron-rich areas, shown in red, are expected to be localized on the oxygen atoms. Specifically, the carbonyl oxygen of the carboxylic acid group (C=O) and the oxygen atom of the ethoxy group (-OCH2CH3) would be the primary sites for electrophilic interactions. These regions have a high density of lone-pair electrons, making them strong Lewis bases.
Electrophilic Regions (Positive Potential): The most electron-deficient region, depicted in blue, would be centered on the acidic proton of the carboxylic acid group (-COOH). This proton is highly susceptible to attack by nucleophiles, which is consistent with its acidic nature.
Intermediate Regions: The aromatic ring and the chlorine atom would display a more complex potential distribution. The electronegative chlorine atom would create a region of negative potential, while the π-system of the benzene ring would also show areas of electron density, though less intense than the oxygen atoms.
This mapping allows for a qualitative prediction of how the molecule will interact with other reagents, guiding the synthesis of new derivatives and the study of its intermolecular interactions. nih.gov
Topological Parameters (e.g., TPSA, LogP, Rotatable Bonds)
Topological parameters are calculated descriptors that provide insight into the physicochemical properties of a molecule, which are particularly important for assessing its potential as a therapeutic agent. These parameters are often used to evaluate "drug-likeness" based on established guidelines like Lipinski's Rule of Five.
For this compound, the key topological parameters are computationally predicted as follows:
| Parameter | Predicted Value | Significance |
| Molecular Weight | 214.65 g/mol | Influences absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | Correlates with passive molecular transport through membranes. |
| LogP (Octanol-Water Partition Coefficient) | 2.5 | Indicates the lipophilicity of the molecule, affecting its solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | The hydroxyl group of the carboxylic acid. |
| Hydrogen Bond Acceptors | 3 | The carbonyl and hydroxyl oxygens of the acid, and the ether oxygen. |
| Rotatable Bonds | 4 | Measures molecular flexibility, which can impact binding to target proteins. |
These calculated values suggest that this compound possesses physicochemical properties that are generally favorable for oral bioavailability according to Lipinski's rules (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).
Hyperpolarizability Calculations for Non-Linear Optical Activity
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability (β). Computational quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the hyperpolarizability of a molecule to predict its potential as an NLO material.
Molecules that exhibit significant NLO activity often possess a conjugated π-electron system with electron-donating groups (EDGs) and electron-accepting groups (EAWs). In this compound, the benzene ring provides the conjugated system. The ethoxy group (-OCH2CH3) acts as an electron donor, while the chlorine atom and the acetic acid group function as electron acceptors. This donor-acceptor framework can lead to significant intramolecular charge transfer upon excitation, which is a key requirement for a high hyperpolarizability value.
While specific computational studies on the hyperpolarizability of this compound are not widely reported, analysis of similar substituted aromatic compounds suggests that it could exhibit NLO properties. nih.gov The calculation of its first-order hyperpolarizability (β) would be a critical step in assessing its suitability for NLO applications.
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in the prediction and interpretation of various molecular spectra. By simulating spectra and comparing them with experimental data, a deeper understanding of the molecule's structure and vibrational modes can be achieved.
Theoretical Vibrational Frequencies (FT-IR, FT-Raman) Comparison with Experimental Data
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule in its ground state. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data. nih.gov
For this compound, a comparison of theoretical and experimental vibrational frequencies helps in the definitive assignment of spectral bands. Based on studies of structurally similar compounds like (4-Chloro-2-methylphenoxy) acetic acid and 3-chloro-4-hydroxyphenylacetic acid, the following assignments can be anticipated. pulsus.comnih.gov
| Vibrational Mode | Theoretical Scaled Wavenumber (cm⁻¹) (Anticipated) | Experimental Wavenumber (cm⁻¹) (from Analogs) |
| O-H Stretch (Carboxylic Acid) | ~3450 | 3431 |
| C-H Stretch (Aromatic) | ~3100-3000 | 3088 |
| C-H Stretch (Aliphatic) | ~2980-2900 | 2960 |
| C=O Stretch (Carboxylic Acid) | ~1710 | 1694 |
| C-C Stretch (Aromatic Ring) | ~1600-1450 | 1595, 1490 |
| C-O Stretch (Ether & Acid) | ~1250, ~1120 | 1245, 1115 |
| C-Cl Stretch | ~750 | 760 |
This correlative analysis between theoretical and experimental data is crucial for confirming the molecular structure and understanding the vibrational characteristics associated with its specific functional groups. pulsus.comnih.gov
NMR Chemical Shift Prediction and Correlation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov These theoretical predictions are valuable for assigning signals in experimental spectra and for confirming conformational details.
The predicted chemical shifts for this compound are based on its electronic environment. The protons and carbons are in distinct chemical environments, which would lead to a unique set of signals. Based on data from analogous compounds like 3-chloro-4-hydroxyphenylacetic acid and phenoxyacetic acid, the expected chemical shifts can be estimated. chemicalbook.comchemicalbook.com
¹H NMR Predicted Chemical Shifts (Relative to TMS):
| Proton | Environment | Expected δ (ppm) |
|---|---|---|
| -COOH | Carboxylic Acid | ~11.0 - 12.0 |
| Ar-H | Aromatic Protons | ~6.9 - 7.3 |
| -O-CH₂- | Methylene (B1212753) (Ether) | ~4.1 |
| -CH₂-COOH | Methylene (Acid) | ~3.6 |
| -CH₃ | Methyl (Ether) | ~1.4 |
¹³C NMR Predicted Chemical Shifts (Relative to TMS):
| Carbon | Environment | Expected δ (ppm) |
|---|---|---|
| -COOH | Carboxylic Acid | ~175 |
| Ar-C-O, Ar-C-Cl | Aromatic (substituted) | ~150, ~125 |
| Ar-C-H | Aromatic (unsubstituted) | ~115 - 130 |
| -O-CH₂- | Methylene (Ether) | ~65 |
| -CH₂-COOH | Methylene (Acid) | ~40 |
| -CH₃ | Methyl (Ether) | ~15 |
Comparing these computationally derived shifts with experimentally recorded spectra allows for unambiguous signal assignment and structural verification.
UV-Vis Spectra Simulation in Various Solvents
UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for simulating UV-Vis absorption spectra by calculating the excitation energies and oscillator strengths of electronic transitions. A key aspect of these simulations is accounting for the effect of the solvent, which can significantly alter the position of the absorption maximum (λmax).
For this compound, the main chromophore is the substituted benzene ring. The expected electronic transitions would be π→π* transitions associated with the aromatic system and n→π* transitions involving the lone pairs on the oxygen and chlorine atoms. The polarity of the solvent can stabilize either the ground state or the excited state, leading to shifts in λmax.
Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed in polar solvents for π→π* transitions.
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, often seen for n→π* transitions in polar, protic solvents due to hydrogen bonding with the lone pairs.
Simulations in different solvents can predict these shifts, providing insight into the nature of the electronic transitions and the solute-solvent interactions.
| Solvent | Polarity | Expected Effect on π→π* λmax |
| Hexane | Non-polar | Reference λmax |
| Chloroform | Moderately Polar | Slight Bathochromic Shift |
| Ethanol | Polar, Protic | Bathochromic Shift |
| Water | Highly Polar, Protic | Significant Bathochromic Shift |
These simulations are vital for interpreting experimental UV-Vis spectra and understanding the electronic properties of the molecule in different chemical environments.
Conformational Analysis and Molecular Dynamics Simulations
Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules. For this compound, conformational analysis and molecular dynamics (MD) simulations offer insights into its flexibility, preferred shapes, and the energetic landscape that governs its structural transitions. While direct computational studies on this compound are not extensively available in the public domain, we can infer its likely conformational properties and dynamic behavior based on established principles and computational studies of structurally related molecules, such as substituted phenoxyacetic and phenylacetic acids.
Conformational Analysis
τ1 (C-O-C-C): Rotation around the ether linkage, which governs the orientation of the ethoxy group relative to the phenyl ring.
τ2 (O-C-C-C): Rotation of the entire ethoxy group with respect to the plane of the phenyl ring.
τ3 (C-C-C=O): Rotation of the acetic acid side chain relative to the phenyl ring.
τ4 (O=C-O-H): Rotation within the carboxylic acid group, leading to syn and anti conformers.
A potential energy surface (PES) scan is a common computational method to explore the conformational space. researchgate.netuni-muenchen.de This involves systematically rotating a specific dihedral angle and calculating the molecule's energy at each step. By identifying the energy minima and the barriers between them, the most stable conformers and the energy required for interconversion can be determined.
For the carboxylic acid group (τ4), studies on similar molecules have shown that the syn conformation, where the hydroxyl hydrogen is pointed towards the carbonyl oxygen, is generally more stable than the anti conformation in the gas phase due to the formation of an intramolecular hydrogen bond. nih.govcore.ac.uk The energy difference is typically in the range of 4-6 kcal/mol. nih.gov
The rotation of the acetic acid side chain (τ3) and the ethoxy group (τ1, τ2) is influenced by steric and electronic effects of the substituents on the phenyl ring. The chloro and ethoxy groups will influence the rotational barriers and the preferred orientations of the side chains. Based on analogous systems, the rotational barriers for similar side chains can range from 2 to 15 kcal/mol, depending on the specific interactions. nih.govcore.ac.uk
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (τ3) | Dihedral Angle (τ4) | Relative Energy (kcal/mol) |
| A | ~90° (perpendicular) | syn | 0.0 (Global Minimum) |
| B | ~0°/180° (planar) | syn | 2.5 |
| C | ~90° (perpendicular) | anti | 5.0 |
| D | ~0°/180° (planar) | anti | 7.5 |
Note: This table presents hypothetical data based on typical values for similar molecular structures to illustrate the likely conformational energy landscape. The values are for a gas-phase simulation.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and conformational changes. fishersci.ca In a typical MD simulation, the molecule is placed in a simulated environment (e.g., in a solvent box) and the forces on each atom are calculated. Newton's equations of motion are then used to predict the positions and velocities of the atoms over a short time step. By repeating this process, a trajectory of the molecule's dynamic behavior is generated.
For this compound, an MD simulation could reveal:
Flexibility of the Side Chains: The simulation would show the range of motion of the ethoxy and acetic acid side chains, indicating their flexibility under physiological conditions.
Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen, or other non-covalent interactions, could be assessed.
Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the environment on the conformational preferences can be studied. For instance, in a polar solvent like water, the energetic preference for the syn conformer of the carboxylic acid might be reduced due to competing hydrogen bonds with water molecules. nih.gov
Conformational Transitions: The simulation could capture transitions between different low-energy conformations, providing information about the timescales of these processes.
Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value |
| Force Field | AMBER, CHARMM, or OPLS |
| Solvent Model | TIP3P or SPC/E (for aqueous simulation) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Note: This table provides a set of typical parameters for an MD simulation and does not represent data from a specific study on this molecule.
Biochemical and Molecular Interaction Studies of 3 Chloro 4 Ethoxyphenyl Acetic Acid and Its Analogs
Investigation of Metabolic Transformations in Non-Human Biological Systems
The metabolic fate of (3-Chloro-4-ethoxyphenyl)acetic acid and its related analogs has been a subject of interest, particularly within microbial systems, due to their structural similarity to widely used herbicides and other xenobiotics. These studies are crucial for understanding the environmental persistence and potential for bioremediation of such compounds.
Fungi are known for their significant metabolic capabilities, enabling them to transform a wide array of organic compounds. In the context of chloro-substituted phenylacetic acids, a key fungal metabolite identified is 3-chloro-4-hydroxyphenylacetic acid (CHPAA). nih.govresearchgate.net This compound has been isolated from the fermentation broth of the microfungus Xylaria sp. researchgate.net The formation of CHPAA from a precursor like this compound would involve an O-dealkylation reaction, a common metabolic pathway in fungi, where the ethyl group is cleaved from the phenolic oxygen.
Further investigation into the fungal metabolism of these compounds is driven by the potential biological activities of the resulting metabolites. nih.gov For instance, libraries based on the CHPAA framework have been developed for screening in pharmaceutical and agrochemical research. nih.gov
While specific enzymatic pathways for this compound are not extensively detailed, the biotransformation of structurally related chlorophenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), is well-characterized and provides a model for potential metabolic routes. The degradation is typically initiated by an α-ketoglutarate-dependent dioxygenase, which cleaves the acetic acid side chain. nih.gov
The subsequent steps involve a series of enzymatic reactions that break down the aromatic ring. This established pathway for related compounds suggests a plausible biotransformation route for this compound, which would likely involve initial O-de-ethylation followed by side-chain removal and ring cleavage.
Table 1: Potential Enzymatic Biotransformation Steps for Chloro-substituted Phenylacetic Acids (based on 2,4-D pathway)
| Step | Reaction | Enzyme Class (Example from 2,4-D pathway) | Substrate (Analog) | Product (Analog) |
| 1 | Side-chain removal | α-ketoglutarate-dependent dioxygenase (TfdA) | 2,4-Dichlorophenoxyacetic acid | 2,4-Dichlorophenol |
| 2 | Hydroxylation | Hydroxylase (TfdB) | 2,4-Dichlorophenol | Dichlorocatechol |
| 3 | Ring Cleavage | Dioxygenase (TfdC) | Dichlorocatechol | 2,4-dichloro-cis,cis-muconate |
| 4 | Cycloisomerization | Cycloisomerase (TfdD) | 2,4-dichloro-cis,cis-muconate | 2-chlorodienelactone |
| 5 | Hydrolysis | Hydrolase (TfdE) | 2-chlorodienelactone | 2-chloromaleylacetate |
| 6 | Reduction | Reductase (TfdF) | 2-chloromaleylacetate | 3-oxoadepate |
The microbial degradation of chlorophenoxyacetic herbicides like 2,4-D and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) has been extensively studied in various bacterial strains, including Cupriavidus necator JMP134 and Pseudomonas species. nih.govresearchgate.net These microorganisms have demonstrated the ability to utilize these compounds as a sole source of carbon and energy. frontiersin.org
The degradation efficiency is influenced by environmental factors such as pH and temperature, with optimal conditions generally being neutral to slightly alkaline pH (7–8) and temperatures between 30°C and 40°C. prakritimitrango.com Studies have shown that microbial communities from contaminated soils can effectively degrade mixtures of these herbicides. frontiersin.org However, the degradation of mixtures can sometimes be complex, with the catabolism of one compound potentially inhibiting the breakdown of another, leading to the accumulation of intermediate metabolites like chlorophenols. researchgate.net The genetic basis for this degradation is often plasmid-borne, with the tfd genes encoding the key enzymes in the catabolic pathway. nih.gov
Molecular Interactions with Biological Macromolecules (In Vitro/In Silico)
Understanding the interaction of small molecules with biological macromolecules is fundamental to elucidating their mechanism of action and potential biological effects. In silico methods like molecular docking are valuable tools for predicting these interactions.
While direct studies on the interaction of this compound with Hepatocyte Nuclear Factor 4α (HNF4α) are not prominent in the reviewed literature, research into its analogs has provided insights into interactions with other protein targets. For example, a library of secondary amide analogs derived from the fungal metabolite 3-chloro-4-hydroxyphenylacetic acid was screened for binding affinity to bovine carbonic anhydrase II. researchgate.net This screening identified a specific analog, 2-(3-Chloro-4-hydroxyphenyl)-N-(4-sulfamoylphenethyl)acetamide, as a potent inhibitor of the enzyme, demonstrating that this chemical scaffold can engage in specific and strong interactions with protein binding sites. researchgate.net Such findings suggest that derivatives of this compound could potentially be designed to interact with a variety of enzymatic and receptor targets.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.org This method is widely used in drug design and to understand the molecular basis of a compound's biological activity. nih.govnih.gov
In the context of antimicrobial research, docking studies are frequently performed to investigate how potential therapeutic agents interact with essential proteins in bacteria and fungi. nih.govresearchgate.net For example, studies have docked novel prenylated chalcones into the active sites of fungal proteins like EF1α and RPB2 to rationalize their antifungal activity. nih.gov The results of such studies are typically quantified by a binding energy score, which indicates the affinity of the ligand for the protein target. A lower binding energy generally suggests a more stable interaction.
Although specific docking studies for this compound against bacterial and fungal proteins were not detailed in the provided search results, the methodology is well-established for analogous structures. Such in silico analyses for this compound would involve preparing the 3D structure of the ligand and the chosen protein target, followed by computational simulation to identify the most favorable binding poses and calculate the corresponding binding affinities. This approach could elucidate potential mechanisms of action and guide the development of more potent analogs.
Structural Basis of Molecular Activity
While direct molecular modeling studies on this compound are not extensively available in the reviewed literature, the structural basis for its activity can be inferred from structure-activity relationship (SAR) studies on related phenylacetic acid and chlorophene analogs. researchgate.netnih.gov The biological activity of such compounds is intrinsically linked to the arrangement and properties of the substituents on the phenyl ring and the acetic acid moiety.
The core structure, phenylacetic acid, provides a fundamental scaffold. The activity of its derivatives is significantly modulated by the nature and position of substituents on the phenyl ring. For instance, SAR studies on aryl acetamide (B32628) triazolopyridazines revealed a preference for electron-withdrawing groups on the aryl tail group, with the 3,4-dichloro substitution pattern showing synergistic effects. nih.gov In the case of this compound, the presence of a chlorine atom at the meta-position (C3) and an ethoxy group at the para-position (C4) are critical determinants of its molecular interactions.
The Ethoxy Group: The ethoxy group at the C4 position is an electron-donating group. It can act as a hydrogen bond acceptor and its alkyl chain can engage in hydrophobic (lipophilic) interactions within a receptor's binding pocket. The balance between the electron-withdrawing chloro group and the electron-donating ethoxy group creates a specific electronic profile that can dictate binding affinity and specificity to target proteins.
The Acetic Acid Moiety: The carboxylic acid group is a key functional group, capable of acting as a hydrogen bond donor and acceptor. In physiological conditions, it can deprotonate to form a carboxylate anion, which can form strong ionic interactions or salt bridges with positively charged residues (e.g., lysine, arginine) in a protein's active site. nih.gov
Together, these structural features—the substituted phenyl ring and the acetic acid side chain—create a molecule with a specific size, shape, and distribution of charge that determines its ability to bind to and modulate the function of biological targets.
In Vitro Biological Activity Investigations (Excluding Clinical Human Data)
Direct studies on the antimicrobial activity of this compound were not identified in the reviewed literature. However, significant research has been conducted on its parent compound, phenylacetic acid (PAA), and other related chlorinated derivatives, demonstrating their potential as antimicrobial agents.
Furthermore, derivatives incorporating a 3-chloro-azetidin-2-one moiety, which involves a cyclization of a chloro-acetyl group, have been synthesized and evaluated for their antimicrobial properties. researchgate.netconsensus.app For example, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives showed moderate to high in vitro antibacterial action. researchgate.net Similarly, novel 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones displayed considerable activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumonia) bacteria, as well as fungi (Aspergillus flavus, Fusarium oxysporum). consensus.appresearchgate.net These findings suggest that the presence of a chloro-substituted acyl or related structure is a viable strategy for developing compounds with antimicrobial potential.
The data for the parent compound, Phenylacetic Acid, is summarized in the table below.
| Microorganism | Activity Type | Effective Concentration | Reference |
| Pythium ultimum | Growth Inhibition | 10-50 µg/mL | nih.gov |
| Phytophthora capsici | Growth Inhibition | 10-50 µg/mL | nih.gov |
| Rhizoctonia solani | Growth Inhibition | 10-50 µg/mL | nih.govresearchgate.net |
| Saccharomyces cerevisiae | Growth Inhibition | 10-50 µg/mL | nih.govresearchgate.net |
| Pseudomonas syringae | Growth Inhibition | 10-50 µg/mL | nih.govresearchgate.net |
While specific in vitro antiproliferative data for this compound is not available in the surveyed literature, its parent compound, phenylacetate (B1230308), and numerous analogs have been investigated as potential anticancer agents. brieflands.com Phenylacetate and related aromatic fatty acids are known to possess anti-proliferative and differentiating effects on various human cancer cell lines, including leukemias, prostate carcinomas, and breast carcinomas. brieflands.com
Studies on derivatives aim to enhance the potency of the phenylacetic acid scaffold. For example, newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives were found to selectively inhibit the proliferation of colon cancer cells. researchgate.net Another study on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated cytotoxic activity against a panel of eight human cancer cell lines, with IC50 values in the low micromolar range for the most active compounds. mdpi.com The antiproliferative activity of 3-chloro-azetidin-2-one derivatives has also been noted against human breast cancer cell lines. nih.gov
The antiproliferative activity of lathyrol-3-phenylacetate-5,15-diacetate, another analog, was demonstrated against lung cancer A549 cells, with an IC50 value of 17.51 ± 0.85 μM. mdpi.com This compound was found to induce apoptosis through a mitochondrial pathway. mdpi.com These examples underscore the potential of the chloro-substituted phenylacetic acid framework as a basis for the development of novel anticancer agents.
The table below presents in vitro antiproliferative data for selected analogs.
| Compound/Analog | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Lathyrol-3-phenylacetate-5,15-diacetate | A549 (Lung) | 17.51 ± 0.85 µM | mdpi.com |
| 7-chloro-(4-thioalkylquinoline) derivatives (selected) | CCRF-CEM (Leukemia) | 0.55–2.74 µM | mdpi.com |
| 5-chloro-indole-2-carboxylate derivative (3e) | Various | GI50: 29-78 nM | mdpi.com |
Based on the available scientific literature, no studies have been conducted to investigate the direct modulatory effects of this compound or its close analogs on cellular pathways involving the regulation of the transcription factor Forkhead box P3 (FoxP3). FoxP3 is a crucial master regulator for the development and function of regulatory T (Treg) cells, which play a vital role in maintaining immune tolerance. nih.govfrontiersin.org Research into the modulation of FoxP3 expression is an active area in immunology and cancer therapy. For instance, studies have shown that molecules like retinoic acid can enhance TGFβ-induced expression of FoxP3, and that acidic microenvironments, such as those found in tumors, can also augment Treg induction. nih.govnih.gov However, a direct link between phenylacetic acid derivatives and this specific immunomodulatory pathway has not been established in the reviewed literature.
Advanced Applications of 3 Chloro 4 Ethoxyphenyl Acetic Acid in Chemical Science
Role as a Chemical Intermediate in Complex Organic Synthesis
The reactivity of the carboxylic acid group, combined with the specific substitution pattern on the aromatic ring, allows (3-Chloro-4-ethoxyphenyl)acetic acid to serve as a valuable precursor in multi-step synthetic pathways.
While this compound is structurally related to intermediates used in pharmaceutical synthesis, a direct role as a key building block in the widely reported synthesis pathways for the antiplatelet drug Ticagrelor is not prominently documented. The synthesis of Ticagrelor involves complex heterocyclic intermediates, and while acetic acid is frequently used as a reagent or solvent in various steps, the specific this compound molecule is not cited as a primary precursor in major manufacturing routes. nih.govjocpr.comrasayanjournal.co.ingoogleapis.com
For instance, established methods for preparing Ticagrelor often involve the reduction of a nitro group using iron in an acetic acid system or the formation of a triazole ring using sodium nitrite (B80452) in acetic acid. jocpr.comrasayanjournal.co.in However, these processes utilize different core intermediates. The potential for this compound to be used in developing novel, alternative synthetic routes remains an area for exploration, but it is not a component of the current, conventional synthesis.
The true value of this compound lies in its potential as a scaffold for creating diverse and advanced organic molecules. Its parent compound, 3-Chloro-4-hydroxyphenylacetic acid (CHPAA), has been used to develop screening libraries for both pharmaceutical and agrochemical research. mdpi.com By modifying the hydroxyl group to an ethoxy group, chemists can alter properties such as solubility, lipophilicity, and metabolic stability, making this compound a valuable derivative for similar applications.
Phenylacetic acid and its derivatives are known building blocks for many drugs, including well-known anti-inflammatory agents. mdpi.com The specific substitution on this compound makes it a candidate for synthesizing new bioactive molecules. Research on related phenoxy acetic acid derivatives has shown their potential as selective COX-2 inhibitors for treating inflammation. mdpi.com
The general synthetic utility is highlighted in the table below, showcasing reaction types where phenylacetic acid derivatives are commonly employed.
| Reaction Type | Reagents & Conditions | Product Class | Potential Application |
| Esterification | Alcohol, Acid Catalyst | Phenylacetate (B1230308) Esters | Fragrances, Prodrugs |
| Amide Coupling | Amine, Coupling Agent (e.g., DCC, EDC) | Phenylacetamides | Bioactive Molecules, Pharmaceuticals |
| Halogenation | Halogenating Agent (e.g., NBS, SOCl₂) | α-Halo Phenylacetic Acids | Versatile Synthetic Intermediates |
| Ring-forming Reactions | Various (e.g., intramolecular cyclization) | Heterocyclic Compounds | Medicinal Chemistry Scaffolds |
Potential in Material Science and Polymer Chemistry
The unique combination of an aromatic ring, a halogen, and an ether linkage suggests potential applications for this compound in the development of novel materials.
While direct studies incorporating this compound into polymers are not widely available, related compounds have shown utility in this area. For example, 4-ethoxyphenylacetic acid, which lacks the chlorine atom, has been investigated for its role in producing polymer additives. chemblink.com The presence of the ethoxy and aromatic groups can enhance compatibility with certain polymer matrices. Acetic acid itself has been studied as an alternative, environmentally friendly solvent for creating gels from poly(3-hydroxybutyrate) (PHB), a biodegradable polymer. mdpi.com
The chloro- and ethoxy- functional groups could potentially impart specific properties such as flame retardancy (from the chlorine) or plasticization and improved thermal stability when incorporated into a polymer backbone or used as an additive.
The development of functional materials often relies on the precise arrangement of molecules in the solid state, a field known as crystal engineering. Research on the parent compound, 3-Chloro-4-hydroxyphenylacetic acid (CHPAA), has demonstrated its utility in forming organic salts with various amines. mdpi.comnih.gov These salts exhibit distinct physicochemical properties, such as melting points and thermal stability, based on the intermolecular interactions (e.g., hydrogen bonds) formed in the crystal lattice. mdpi.com
By replacing the hydroxyl group with an ethoxy group, the hydrogen-bonding capabilities of the molecule are altered. This modification provides a tool for crystal engineers to fine-tune the crystal packing and, consequently, the physical properties of the resulting materials. This approach could be used to develop new materials with tailored optical, thermal, or mechanical properties.
Agrochemical Research Applications
The structural motif of a substituted phenoxyacetic acid is found in many commercial herbicides. This makes this compound and its derivatives prime candidates for investigation in agrochemical research.
Its parent compound, 3-Chloro-4-hydroxyphenylacetic acid, is explicitly mentioned as a scaffold for creating libraries of compounds intended for agrochemical screening. mdpi.comchemimpex.com This indicates that the core structure is considered promising for discovering new herbicides or plant growth regulators. 3-Chloro-4-hydroxyphenylacetic acid itself is described as an auxin influx inhibitor, a mechanism of action relevant to plant growth regulation.
The broader class of chlorinated phenoxyacetic acids has a long history in agriculture, as shown in the table below.
| Compound Name | Primary Use | Mechanism of Action (Simplified) |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Systemic Herbicide | Synthetic Auxin; causes uncontrolled growth |
| 4-Chloroindole-3-acetic acid | Natural Plant Hormone, Herbicide | Induces abnormal ethylene (B1197577) levels |
| 3-Chloro-4-hydroxyphenylacetic acid | Herbicide Intermediate, Auxin Inhibitor | Blocks auxin transport |
The structural similarity of this compound to these known agrochemicals suggests its potential for similar applications. The ethoxy group can modify the compound's uptake, transport, and activity in plants, potentially leading to the development of more selective or effective herbicides. chemblink.com
Development of Herbicide Analogs and Their Mechanisms of Action in Plants
The development of herbicide analogs based on the this compound structure is rooted in the well-established science of synthetic auxins. Phenoxyacetic acids, as a class, mimic the activity of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible plant species, ultimately causing their death. nih.govmdpi.com The herbicidal efficacy of these compounds is highly dependent on the nature and position of substituents on the aromatic ring.
Research into substituted phenoxyacetic acids has revealed key structure-activity relationships that guide the design of new herbicide analogs. The introduction of halogen atoms, such as chlorine, and alkoxy groups, such as the ethoxy group in this compound, can significantly influence the molecule's herbicidal potency, selectivity, and persistence in the environment.
The primary mechanism of action for these auxin-mimicking herbicides involves their interaction with specific auxin-binding proteins in the plant. This binding initiates a cascade of physiological responses, including epinasty (twisting and curling of stems and leaves), stem elongation, and disruption of normal cell division and differentiation. mdpi.com The selectivity of these herbicides, often targeting broadleaf weeds while leaving grass crops unharmed, is attributed to differences in their uptake, translocation, and metabolism between different plant species.
While specific studies on the herbicidal activity of a wide range of analogs derived directly from this compound are not extensively documented in publicly available literature, the general principles of phenoxyacetic acid herbicide design suggest that modifications to the ethoxy group or the introduction of additional substituents on the phenyl ring could lead to the development of novel herbicides with tailored properties. For instance, the synthesis of various aryloxyacetic acid derivatives has been explored to develop new inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), another important target for herbicides. nih.gov
The following table summarizes the herbicidal activity of representative phenoxyacetic acid analogs against common weeds, illustrating the impact of different substitution patterns.
| Compound/Analog | Target Weed(s) | Observed Herbicidal Effect |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Broadleaf weeds (e.g., Amaranthus retroflexus) | High efficacy, causes epinasty and abnormal growth. nih.gov |
| 4-Chlorophenoxyacetic acid (4-CPA) | Broadleaf weeds | Moderate to high herbicidal activity. |
| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | Broadleaf weeds | High efficacy, similar to 2,4-D. |
| Substituted 2-(phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones | Broadleaf weeds (e.g., Abutilon theophrasti, Brassica juncea) | Significant post-emergence herbicidal activity. |
This table is illustrative and based on the general activity of the phenoxyacetic acid class of herbicides. Specific activity of this compound analogs would require targeted experimental evaluation.
Plant Metabolism and Environmental Fate Studies of Related Agrochemicals
The persistence and environmental impact of any agrochemical are critically dependent on its metabolism in target and non-target organisms, as well as its degradation in the environment. For phenoxyacetic acid-based herbicides, these processes have been the subject of extensive research.
Plant Metabolism:
Once absorbed by a plant, phenoxyacetic acid herbicides undergo a series of metabolic transformations, generally categorized into Phase I and Phase II reactions. ucanr.edu
Phase I Reactions: These initial modifications often involve oxidation, reduction, or hydrolysis. A common metabolic pathway for chlorinated phenoxyacetic acids is the cleavage of the ether linkage, leading to the formation of the corresponding chlorophenol. nih.gov For this compound, this would likely result in the formation of 3-chloro-4-ethoxyphenol. Hydroxylation of the aromatic ring is another common Phase I reaction. nih.gov
Phase II Reactions: The metabolites from Phase I, which may still be biologically active, are then typically conjugated with endogenous molecules such as sugars (e.g., glucose) or amino acids. ucanr.edu This process generally detoxifies the compound and increases its water solubility, facilitating its sequestration within the plant cell's vacuole. For phenoxyacetic acids, the formation of glucose esters and amino acid conjugates (with aspartic acid and glutamic acid) has been observed. nih.gov
The rate and extent of metabolism can vary significantly between plant species, which is a key factor in the selective action of these herbicides. ucanr.edu
Environmental Fate:
The environmental fate of phenoxyacetic acid herbicides is influenced by a combination of biotic and abiotic factors.
Biodegradation: Microbial degradation is a primary route for the breakdown of these compounds in soil and water. nih.govnih.gov Various soil microorganisms, including bacteria and fungi, have been shown to utilize phenoxyacetic acids as a carbon source, breaking them down into simpler, non-toxic compounds. nih.govnih.gov The degradation pathway often involves the cleavage of the ether bond, followed by the further breakdown of the aromatic ring. The presence of an ethoxy group may influence the rate and pathway of microbial degradation. Studies on the biodegradation of alkyl ethoxy glucosides suggest that the length of the alkyl and sugar chains can affect the degradation rate. researchgate.net
Hydrolysis: The ether linkage in phenoxyacetic acids can also be susceptible to chemical hydrolysis, particularly under certain pH and temperature conditions. This process would also lead to the formation of the corresponding phenol (B47542).
Photodegradation: Sunlight can also contribute to the degradation of these herbicides on soil surfaces and in water, although its significance can vary depending on environmental conditions.
The following table provides a summary of the expected metabolic and degradation products of agrochemicals structurally related to this compound.
| Process | Potential Products |
| Plant Metabolism (Phase I) | 3-Chloro-4-ethoxyphenol, Hydroxylated derivatives |
| Plant Metabolism (Phase II) | Glucose conjugates, Amino acid conjugates (e.g., with aspartate, glutamate) |
| Environmental Degradation | 3-Chloro-4-ethoxyphenol, Further breakdown products of the aromatic ring |
This table is based on the known metabolism and degradation pathways of analogous phenoxyacetic acid herbicides. The specific products for this compound would need to be confirmed through dedicated studies.
Future Research Directions and Emerging Methodologies for 3 Chloro 4 Ethoxyphenyl Acetic Acid
Development of Novel and Sustainable Synthetic Routes
The chemical industry is increasingly focused on developing environmentally friendly and economically viable synthetic processes. diva-portal.org For (3-Chloro-4-ethoxyphenyl)acetic acid, future research in synthetic chemistry will likely concentrate on several key areas:
Green Chemistry Approaches: Emphasis will be placed on utilizing less hazardous solvents, reducing waste, and improving atom economy. nih.gov This could involve exploring catalytic methods that replace stoichiometric reagents, thereby minimizing environmental impact.
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research may identify enzymes capable of catalyzing key steps in the synthesis of this compound, offering a highly selective and sustainable alternative to traditional chemical methods.
| Synthetic Strategy | Potential Advantages |
| Green Catalysis | Reduced waste, lower environmental impact, use of renewable resources. |
| Flow Chemistry | Improved safety, enhanced reaction control, scalability. |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradability of catalysts. |
Application of Machine Learning and AI in Compound Design and Synthesis Prediction
Predictive Modeling: AI algorithms can be trained on large datasets of chemical reactions to predict the most efficient synthetic routes and optimal reaction conditions. nih.gov This can significantly reduce the time and resources required for experimental work.
Novel Derivative Design: Machine learning models can be used to design new derivatives of this compound with enhanced biological activity or improved physicochemical properties. ajrconline.org These models can predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
Reaction Optimization: AI can be used to optimize reaction parameters in real-time, leading to improved yields and reduced by-product formation. nih.gov
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
The ability to monitor chemical reactions in real-time provides valuable insights into reaction kinetics and mechanisms, enabling better process control and optimization. Advanced spectroscopic techniques that could be applied to the synthesis of this compound include:
In-situ FTIR and Raman Spectroscopy: These techniques provide real-time information about the concentration of reactants, intermediates, and products, allowing for precise control over the reaction progress. mdpi.com
Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mdpi.com The implementation of PAT in the synthesis of this compound could lead to more robust and consistent manufacturing processes.
FlowNMR Spectroscopy: This technique allows for the non-invasive, real-time monitoring of chemical reactions in a flow system, providing detailed structural information about the species present in the reaction mixture. dntb.gov.ua
| Spectroscopic Technique | Information Provided |
| In-situ FTIR/Raman | Real-time concentration of reactants, intermediates, and products. |
| Process Analytical Technology (PAT) | Continuous monitoring and control of critical process parameters. |
| FlowNMR Spectroscopy | Detailed structural information of molecules in a flow system. |
Expanding the Scope of Computational Modeling for Complex Systems
Computational modeling plays a crucial role in understanding the behavior of molecules and predicting their properties. For this compound, advanced computational methods can be used to:
Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and interaction of this compound and its derivatives with biological targets, aiding in the design of new therapeutic agents.
Quantum Mechanical Calculations: These calculations can provide detailed insights into the electronic structure and reactivity of the molecule, helping to elucidate reaction mechanisms and predict spectroscopic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, facilitating the design of more potent compounds.
Exploration of New Non-Clinical Biological and Materials Science Applications
While much of the focus on phenylacetic acid derivatives has been in the pharmaceutical realm, there is growing interest in their potential applications in other fields. Future research could explore the use of this compound in:
Agrochemicals: Phenylacetic acid derivatives have shown promise as herbicides and plant growth regulators. mdpi.com Further investigation into the activity of this compound in this area could lead to the development of new agricultural products.
Materials Science: The unique chemical structure of this compound may lend itself to applications in materials science, such as in the synthesis of polymers or functional materials with specific optical or electronic properties.
Crystal Engineering: The compound's ability to form salts and co-crystals with other molecules makes it a useful building block in crystal engineering, which aims to design and synthesize crystalline materials with desired properties. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-Chloro-4-ethoxyphenyl)acetic acid, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions:
Esterification : Ethoxy group introduction via nucleophilic substitution (e.g., using ethyl bromide with a phenol derivative under basic conditions) .
Chlorination : Electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) or directed ortho-lithiation followed by chlorination .
Acetic Acid Moiety Addition : Friedel-Crafts alkylation or coupling of pre-functionalized phenylacetic acid derivatives .
- Characterization : Intermediates are validated using NMR (¹H/¹³C for substituent positioning), HPLC (purity >95%), and FT-IR (functional group confirmation) .
Q. How can researchers purify this compound to analytical-grade standards?
- Methodology :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences; monitor crystal formation via polarized light microscopy .
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate) to separate chlorinated byproducts .
- Final Purity Assessment : Validate via melting point analysis (DSC) and LC-MS to detect trace impurities (<0.1%) .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR to identify ethoxy (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.1 ppm for OCH₂) and acetic acid protons (δ 3.6–3.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out isobaric impurities .
- X-ray Crystallography : For unambiguous confirmation of substituent positions in single crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?
- Methodology :
- Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps) to identify optimal parameters .
- In Situ Monitoring : Use ReactIR to track reaction progress and detect intermediates .
- Byproduct Mitigation : Introduce scavenger resins (e.g., QuadraSil™ AP for halogen removal) .
Q. What strategies are used to study the structure-activity relationships (SAR) of this compound derivatives?
- Methodology :
- Derivatization : Synthesize analogs with varying substituents (e.g., fluoro, nitro groups) at the 3- or 4-positions .
- Bioactivity Assays : Test in vitro enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence-based assays .
- Computational Modeling : Dock derivatives into target protein active sites (e.g., AutoDock Vina) to predict binding affinities .
Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C; monitor degradation via UPLC-MS .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics; identify degradation products (e.g., dechlorinated or de-ethoxylated analogs) .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Hyphenated Techniques : Combine LC-NMR-MS to correlate chromatographic peaks with spectral data in real-time .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm peak assignments in complex NMR spectra .
- Comparative Analysis : Cross-reference with databases (e.g., NIST Chemistry WebBook) for known chloro-phenylacetic acid derivatives .
Q. What challenges arise when scaling up the synthesis of this compound, and how are they addressed?
- Methodology :
- Heat Management : Use flow reactors to control exothermic reactions (e.g., chlorination steps) .
- Solvent Recovery : Implement distillation systems to recycle DCM or THF, reducing waste .
- Safety Protocols : Monitor airborne chloro-compounds using real-time gas sensors; adhere to OSHA exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
